molecular formula C29H26N2O4 B11661405 N,N'-(methanediyldibenzene-4,1-diyl)bis(3-methoxybenzamide)

N,N'-(methanediyldibenzene-4,1-diyl)bis(3-methoxybenzamide)

Cat. No.: B11661405
M. Wt: 466.5 g/mol
InChI Key: BJOOEXNQLJXJDU-UHFFFAOYSA-N
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Description

3-METHOXY-N-(4-{[4-(3-METHOXYBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its three methoxy groups and a benzamide core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHOXY-N-(4-{[4-(3-METHOXYBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Benzamide Core: This step involves the reaction of 3-methoxybenzoic acid with an amine to form the benzamide core.

    Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Coupling Reactions: The final step involves coupling the benzamide core with the appropriate phenylmethyl groups under conditions that may include the use of catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-METHOXY-N-(4-{[4-(3-METHOXYBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the benzamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nitrating agents, Friedel-Crafts catalysts.

Major Products

    Oxidation: Quinones, carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

3-METHOXY-N-(4-{[4-(3-METHOXYBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-METHOXY-N-(4-{[4-(3-METHOXYBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-Methoxy-N-methyl-4-(trifluoromethoxy)benzamide: Similar in structure but contains a trifluoromethoxy group instead of methoxy groups.

    4-Methoxybenzenamide, N-(4-methoxyphenyl): Shares the benzamide core but lacks the additional phenylmethyl groups.

Uniqueness

3-METHOXY-N-(4-{[4-(3-METHOXYBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE is unique due to its specific arrangement of methoxy groups and the benzamide core, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H26N2O4

Molecular Weight

466.5 g/mol

IUPAC Name

3-methoxy-N-[4-[[4-[(3-methoxybenzoyl)amino]phenyl]methyl]phenyl]benzamide

InChI

InChI=1S/C29H26N2O4/c1-34-26-7-3-5-22(18-26)28(32)30-24-13-9-20(10-14-24)17-21-11-15-25(16-12-21)31-29(33)23-6-4-8-27(19-23)35-2/h3-16,18-19H,17H2,1-2H3,(H,30,32)(H,31,33)

InChI Key

BJOOEXNQLJXJDU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)OC

Origin of Product

United States

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